1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea is a synthetic organic compound that features a unique combination of oxazole and pyrazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the oxazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrazole rings, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or hydrochloric acid in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar pyrazole structure.
Indole derivatives: Compounds with similar heterocyclic structures that exhibit diverse biological activities.
Uniqueness
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea is unique due to its specific combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-6-10-11(9-20(5)19-10)18-14(21)17-8-13-16-7-12(22-13)15(2,3)4/h7,9H,6,8H2,1-5H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBXZFTMPZOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)NCC2=NC=C(O2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.